molecular formula C8H17N B8795897 N-Isopropylcyclopentanamine

N-Isopropylcyclopentanamine

Cat. No.: B8795897
M. Wt: 127.23 g/mol
InChI Key: HGEXOWFANSIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylcyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with an isopropylamine group. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. The compound is characterized by its bicyclic structure, where the cyclopentane ring contributes to moderate ring strain compared to larger cycloalkanes. This structural configuration influences its physicochemical properties, including solubility, boiling point, and reactivity.

This compound has been utilized as a solvent in organic synthesis, particularly in reactions involving purine derivatives, as demonstrated in a Pfizer Inc. patent where it facilitated the synthesis of adenosine A2a receptor agonists . Its role as a solvent likely stems from its polarity and ability to stabilize intermediates via weak amine interactions.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-propan-2-ylcyclopentanamine

InChI

InChI=1S/C8H17N/c1-7(2)9-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3

InChI Key

HGEXOWFANSIFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and experimental properties of N-Isopropylcyclopentanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Ring Structure Key Applications/Findings
This compound C₈H₁₇N 127.23 Isopropylamine Cyclopentane Solvent in purine derivative synthesis
2-Butyl-N-propylcyclopentanamine C₁₂H₂₅N 183.20 Butyl, propyl Cyclopentane No specific applications reported
N-Isopropylcyclohexylamine C₉H₁₉N 141.26 Isopropylamine Cyclohexane Higher lipophilicity inferred
N-Butylcyclopentanamine C₉H₁₉N 141.26 Butylamine Cyclopentane Research chemical
Key Observations:

Ring Size Effects: Cyclopentane derivatives (e.g., this compound) exhibit higher ring strain and lower boiling points compared to cyclohexane analogs (e.g., N-Isopropylcyclohexylamine). Cyclohexane-based amines generally display increased lipophilicity, impacting solubility in nonpolar solvents .

Chain Length: Longer alkyl chains (e.g., butyl in N-butylcyclopentanamine) increase molecular weight and may enhance hydrophobic interactions, affecting biological activity or solvent compatibility .

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